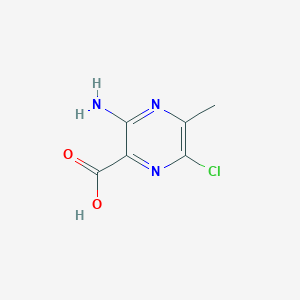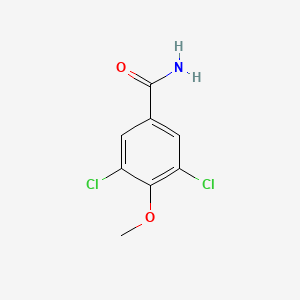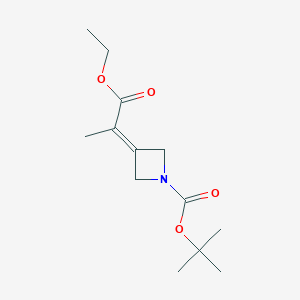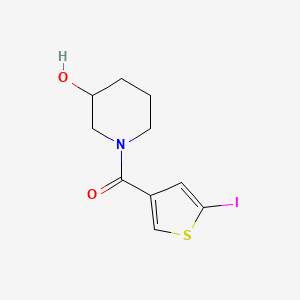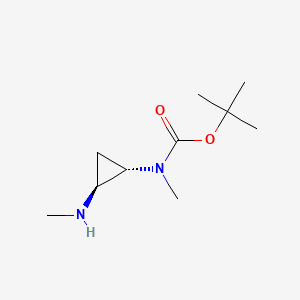
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate is a compound that features a tert-butyl group, a methylamino group, and a cyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or cyclopropyl moieties.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate has several scientific research applications:
Biology: Investigated for its potential role in biocatalytic processes due to its unique reactivity pattern.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of stable carbamate linkages, which can modulate the activity of enzymes and other proteins. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar synthetic applications.
tert-Butyl esters: Compounds with similar reactivity patterns and applications in organic synthesis.
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of organic light-emitting diodes (OLEDs).
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclopropyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(5)8-6-7(8)11-4/h7-8,11H,6H2,1-5H3/t7-,8-/m0/s1 |
Clé InChI |
FKUGJWUJHJIZRU-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@H]1C[C@@H]1NC |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CC1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



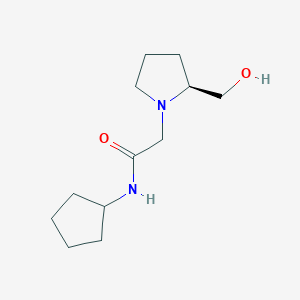
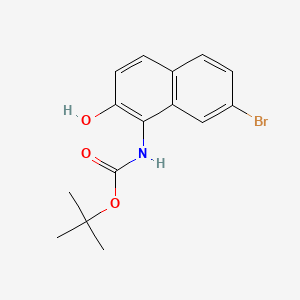

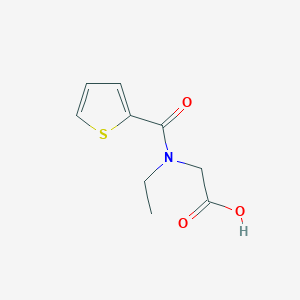
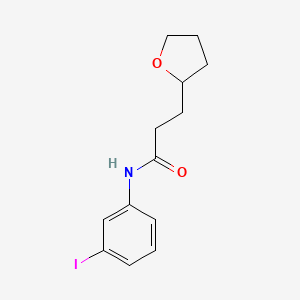
![(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14902968.png)
